5-(Azepan-1-ylmethyl)furan-2-carboxylic acid

Vue d'ensemble

Description

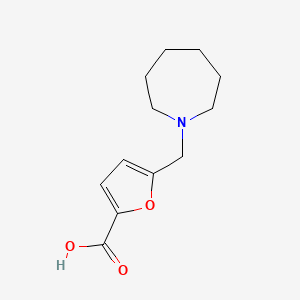

5-(Azepan-1-ylmethyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol It is a furan derivative, characterized by the presence of an azepane ring attached to the furan ring via a methylene bridge

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azepan-1-ylmethyl)furan-2-carboxylic acid typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions. For instance, the reaction of a furan derivative with azepane in the presence of a suitable base can yield the desired product.

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

5-(Azepan-1-ylmethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The azepane ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted azepane derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound has been investigated for its potential as an inhibitor in various biological pathways. Notably, it has been associated with the inhibition of histone deacetylases (HDACs), which play a critical role in cancer biology.

HDAC Inhibition

Research indicates that derivatives of 5-(Azepan-1-ylmethyl)furan-2-carboxylic acid can selectively inhibit HDAC6, a subtype implicated in several cancers. The inhibition of HDAC6 can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. A patent application describes novel compounds based on this structure that show promise as therapeutic agents against various malignancies .

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the modulation of epigenetic factors that control gene expression related to cell proliferation and survival .

Neuropharmacological Applications

The compound's structure suggests potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Neuroprotection

Preliminary studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis, which are significant contributors to neurodegenerative conditions such as Alzheimer's disease. The compound may enhance neuronal survival by modulating signaling pathways involved in cell survival .

Synthetic Applications

Beyond its biological applications, this compound serves as a valuable intermediate in organic synthesis.

Synthesis of Complex Molecules

This compound can be utilized as a building block for synthesizing more complex molecules in pharmaceutical chemistry. Its furan ring and carboxylic acid functional group provide versatile reactivity, allowing for further modifications that can lead to the development of novel therapeutic agents .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Study on Anticancer Activity

A study evaluated the anticancer effects of analogs derived from this compound on MCF-7 breast cancer cells. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard treatments .

Case Study on Neuroprotective Effects

In a neuroprotection study, researchers tested the effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The compound significantly reduced cell death and improved cell viability, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 5-(Azepan-1-ylmethyl)furan-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid: Similar structure but with a piperidine ring instead of an azepane ring.

5-(Morpholin-1-ylmethyl)furan-2-carboxylic acid: Contains a morpholine ring instead of an azepane ring.

5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid: Features a pyrrolidine ring in place of the azepane ring.

Uniqueness

5-(Azepan-1-ylmethyl)furan-2-carboxylic acid is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. The larger ring size of azepane compared to piperidine, morpholine, and pyrrolidine can influence its reactivity and interaction with biological targets.

Activité Biologique

5-(Azepan-1-ylmethyl)furan-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound is characterized by the molecular formula and a molecular weight of 223.27 g/mol. It features a furan ring linked to an azepane moiety through a methylene bridge, which contributes to its unique chemical properties and biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₇NO₃ |

| Molecular Weight | 223.27 g/mol |

| Structural Features | Furan ring, azepane moiety |

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been shown to interact with various enzymes and proteins, particularly proteases, which play crucial roles in protein degradation processes. This interaction may inhibit the growth of certain microorganisms by disrupting their metabolic pathways.

Anticancer Activity

The compound has also demonstrated potential as an anticancer agent. Research indicates that it can modulate cellular signaling pathways and gene expression, which are critical in cancer progression. Specifically, it affects apoptosis pathways by influencing the activity of caspases, leading to programmed cell death in cancer cells .

Case Study: Anticancer Mechanism

In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). Flow cytometry assays revealed that the compound can arrest cell proliferation at the G1 phase and activate caspase-3/7 activity, indicating its role as a potent inducer of apoptosis .

The biological effects of this compound are attributed to its specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or interacting with transcription factors, thereby modulating metabolic pathways and cellular functions. This mechanism underlies its potential therapeutic applications in drug development .

Comparative Analysis with Analog Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Feature |

|---|---|

| 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid | Contains a piperidine ring |

| 5-(Morpholin-1-ylmethyl)furan-2-carboxylic acid | Contains a morpholine ring |

| 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid | Features a pyrrolidine ring |

The presence of the azepane ring in this compound distinguishes it from its analogs, potentially influencing its reactivity and interaction with biological targets.

Future Research Directions

Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. This includes:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific proteins and enzymes.

- In Vivo Studies : Evaluating its efficacy and safety in animal models to assess potential therapeutic applications.

- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure affect biological activity.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 5-(Azepan-1-ylmethyl)furan-2-carboxylic acid?

The synthesis of this compound likely involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized via base-catalyzed reactions (e.g., NaOH or K₂CO₃) between phenols and furan derivatives . Similarly, Suzuki-Miyaura coupling (used for 5-Ethylfuran-2-carboxylic acid) could be adapted by substituting the ethyl group with an azepane-methyl moiety . Key steps include:

- Methylene bridge formation : Reacting azepane with a halogenated furan-2-carboxylic acid derivative.

- Catalytic conditions : Palladium catalysts for coupling or phase-transfer catalysts for alkylation.

- Purification : Recrystallization or chromatography for isolating the product .

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- NMR : To confirm the azepane ring integration (e.g., ¹H NMR for methylene protons at δ ~3.5–4.0 ppm) and furan ring substitution patterns .

- FT-IR : To identify carboxylic acid (C=O stretch at ~1700 cm⁻¹) and secondary amine (N–H stretch at ~3300 cm⁻¹) functional groups .

- X-ray crystallography : For absolute configuration determination, as demonstrated for 5-(Hydroxymethyl)furan-2-carboxylic acid .

Q. What are the primary research applications of this compound?

Potential applications include:

- Medicinal chemistry : As a scaffold for drug development, leveraging its furan core and azepane’s conformational flexibility (e.g., antimicrobial or CNS-targeting agents) .

- Material science : As a monomer for bio-based polymers, given the stability of furan-carboxylic acid derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselectivity in methylene bridge formation may vary with reaction conditions. Strategies include:

- Temperature control : Lower temperatures favor kinetic products (e.g., 5-substitution over 4-substitution).

- Protecting groups : Temporarily blocking the carboxylic acid to direct substitution to the furan’s 5-position .

- Computational modeling : DFT calculations to predict transition-state energies and optimize pathways .

Q. How should contradictory data on reaction yields be resolved?

Discrepancies in yields (e.g., 40% vs. 70%) may arise from:

- Impurity profiles : Use HPLC-MS to identify byproducts (e.g., di-alkylated derivatives) .

- Catalyst degradation : Monitor Pd catalysts via ICP-MS in coupling reactions .

- Replication : Validate under standardized conditions (e.g., inert atmosphere, controlled humidity) .

Q. What mechanistic insights exist for its biological activity?

The azepane moiety may enhance membrane permeability, while the furan-carboxylic acid group interacts with enzymatic targets. For example:

- Enzyme inhibition : Molecular docking studies suggest potential binding to bacterial dihydrofolate reductase (DHFR) .

- Cytotoxicity assays : Dose-dependent effects in cancer cell lines (e.g., IC₅₀ values via MTT assays) require validation against known controls .

Q. Methodological Considerations

Q. How to optimize reaction conditions for scale-up?

- Solvent selection : Replace THF with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

- Catalyst recycling : Immobilize Pd on silica to reduce costs and waste .

- Process analytical technology (PAT) : Use in-line FT-IR for real-time monitoring .

Q. How to assess stability under physiological conditions?

- pH-dependent degradation : Incubate the compound in buffers (pH 2–9) and analyze via LC-MS over 24 hours .

- Thermal stability : TGA/DSC to determine decomposition temperatures (>200°C suggests suitability for polymer applications) .

Q. Critical Analysis of Evidence

- Gaps : Limited direct data on the azepane-methyl variant necessitates extrapolation from structurally similar compounds.

- Safety : Toxicity data are sparse; assume handling under BSL-2 protocols until further testing .

Propriétés

IUPAC Name |

5-(azepan-1-ylmethyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c14-12(15)11-6-5-10(16-11)9-13-7-3-1-2-4-8-13/h5-6H,1-4,7-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENIIOJDDXNNDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424605 | |

| Record name | 5-(azepan-1-ylmethyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878680-54-7 | |

| Record name | 5-(azepan-1-ylmethyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.